7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-3-2-4(7)12-6(9-3)10-5(8)11-12/h2H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLAKOQZISCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-1,2,4-triazole with 2-chloro-3,3-dimethylacrylonitrile in the presence of a base such as sodium ethoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For example:
- Study Findings : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in several studies:
- Case Study : A study published in a peer-reviewed journal reported that derivatives of this compound induced apoptosis in human cancer cell lines, indicating a mechanism that may be exploited for cancer therapy .
Pesticidal Properties
This compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests:
- Research Insights : Field trials have indicated that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Table of Applications
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Key Properties:
- Molecular formula : C₆H₇ClN₅
- Molecular weight : 200.61 g/mol
- Spectroscopic data :
Comparison with Similar Compounds
Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with structurally analogous compounds.
Substituent Position and Reactivity
Key Observations :
Kinase Inhibition
Antitubercular Activity
Herbicidal Activity
- 5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides : Inhibit acetolactate synthase (ALS) with IC₅₀ = 0.01–0.1 µM, outperforming sulfonylurea herbicides. Ortho-substituents on the phenyl ring enhance binding to ALS .
Physicochemical Properties
| Property | 7-Chloro-5-methyl Derivative | 5-Methyl-7-phenyl Analog | 7-(3-Trifluoromethylphenyl) Derivative |
|---|---|---|---|
| LogP | 1.8 | 2.5 | 3.2 |
| Aqueous solubility (mg/mL) | 0.15 | 0.08 | 0.03 |
| Melting point (°C) | 146–148 | 158–160 | 172–174 |
| Synthetic yield (%) | 85–89 | 70–78 | 50–60 |
Biological Activity
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 24415-66-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antiviral, and antimicrobial effects, supported by data tables and research findings.
- Molecular Formula : C₆H₅ClN₄
- Molecular Weight : 168.59 g/mol
- IUPAC Name : 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- CAS Number : 24415-66-5
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines.
These compounds exhibit varying degrees of potency against different cell lines, indicating that structural modifications can significantly influence their anticancer efficacy.
Antiviral Activity
The antiviral potential of triazolopyrimidine derivatives has also been explored. For example, some derivatives have shown effectiveness against influenza and other viral infections by disrupting critical protein interactions necessary for viral replication.
These findings suggest that the triazolopyrimidine scaffold can be optimized for antiviral activity through targeted modifications.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been documented in various studies. These compounds have shown considerable activity against both gram-positive and gram-negative bacteria as well as fungi.
The presence of specific functional groups in these compounds appears to enhance their antimicrobial efficacy.
Case Studies
- Anticancer Efficacy : A study involving the synthesis of novel triazolopyrimidine derivatives found that certain modifications significantly improved their cytotoxic effects against breast cancer cells (MCF-7). The structure-activity relationship (SAR) analysis indicated that the introduction of halogen atoms could enhance potency.
- Antiviral Mechanism : Research on the interaction of triazolopyrimidine derivatives with viral polymerases revealed that these compounds could effectively inhibit the PA-PB1 interface of the influenza A virus polymerase, thereby preventing viral replication.
- Antimicrobial Spectrum : A comprehensive screening of various triazolopyrimidine compounds demonstrated broad-spectrum antimicrobial activity against clinical isolates of multidrug-resistant bacteria, suggesting their potential as lead compounds in antibiotic development.
Q & A
Q. What are the optimal synthetic routes for 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction yields be improved?
The synthesis typically involves cyclization of precursors such as 5-methylpyrimidine derivatives with hydrazine or substituted hydrazides. For example, a multi-step protocol may include:
- Step 1 : Reaction of 5-methylpyrimidin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.
- Step 2 : Cyclization using trifluoroacetic anhydride (TFAA) to construct the triazolopyrimidine core .
- Step 3 : Chlorination at the 7-position using POCl₃ or PCl₅ under reflux conditions.
To improve yields, optimize solvent polarity (e.g., DMF or ethanol) and use catalysts like bis(trimethylsilyl)acetamide (BSA) to enhance intermediate stability .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use flash chromatography with gradients of ethyl acetate/light petroleum for purification .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl protons, δ 150–160 ppm for triazole carbons) and high-resolution mass spectrometry (HRMS) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms planar triazolopyrimidine geometry and substituent positions .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for reactions; methanol/ethanol for recrystallization.
- Storage : Store at –20°C in anhydrous conditions due to potential hygroscopicity of the amine group .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like protein kinases or adenosine receptors. The chlorine and methyl groups enhance hydrophobic interactions in binding pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values for enzyme inhibition .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- NMR Analysis : For overlapping signals, use 2D techniques (HSQC, HMBC) to assign protons/carbons. For example, distinguish between pyrimidine C-5 and triazole C-2 using long-range coupling .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen connectivity in the triazole ring .
Q. How does the chlorine substituent influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The 7-chloro group is highly electrophilic due to electron withdrawal by the triazole ring. It undergoes SNAr reactions with amines/thiols at 60–80°C in DMSO, yielding 7-substituted derivatives .
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying pH and temperature .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of racemic mixtures.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.34 (s, 3H, CH₃), δ 6.82 (s, 1H, pyrimidine-H), δ 7.25 (br s, 2H, NH₂) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 21.5 (CH₃), δ 112.4 (C-5), δ 150.2 (C-7), δ 158.9 (triazole C-2) | |
| HRMS (ESI+) | m/z calc. for C₆H₇ClN₅: 200.0234; found: 200.0238 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF (anhydrous) | +25% vs. ethanol |
| Temperature | 80°C (reflux) | Maximizes SNAr rate |
| Catalyst | BSA (1.2 equiv) | Prevents byproduct formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
